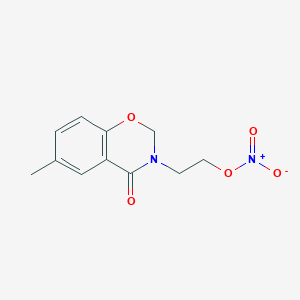
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-, also known as DIMBOA-NO, is a natural compound found in plants of the Poaceae family. It has been extensively studied for its potential applications in agriculture and medicine due to its various biological activities.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- is not fully understood, but it is believed to act by inducing oxidative stress and disrupting cellular processes in target organisms. It has been shown to inhibit the growth of various plant pathogens and insect pests.
Effets Biochimiques Et Physiologiques
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- has been shown to have various biochemical and physiological effects in plants and animals. In plants, it acts as a natural defense mechanism against herbivores and pathogens by inducing the production of toxic compounds. In animals, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- in lab experiments is its natural origin, making it a safer and more environmentally friendly alternative to synthetic chemicals. However, its complex structure and limited availability can make it challenging to synthesize and study.
Orientations Futures
There are several future directions for research on 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)-. One area of interest is its potential as a natural herbicide and insecticide in agriculture. Another area of research is its anti-inflammatory and anti-cancer properties, which could lead to the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- involves the reaction of 2-nitrooxyethanol with 2-amino-6-methylbenzoxazin-3(4H)-one. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- has been extensively studied for its potential applications in agriculture as a natural herbicide and insecticide. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
143248-64-0 |
|---|---|
Nom du produit |
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-methyl-3-(2-(nitrooxy)ethyl)- |
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
2-(6-methyl-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C11H12N2O5/c1-8-2-3-10-9(6-8)11(14)12(7-17-10)4-5-18-13(15)16/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
PRQKFPKMNWUHSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCN(C2=O)CCO[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)OCN(C2=O)CCO[N+](=O)[O-] |
Autres numéros CAS |
143248-64-0 |
Synonymes |
6-Methyl-3-(2-nitroxyethyl)-2H-1,3-benzoxazin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



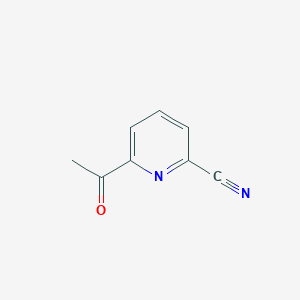
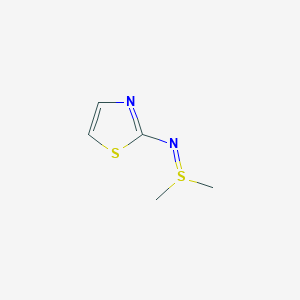

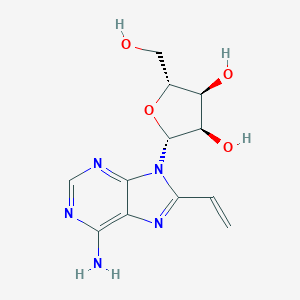
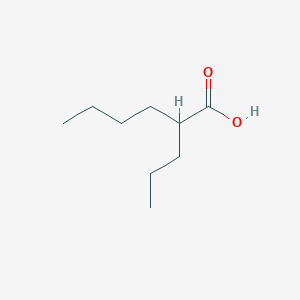
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
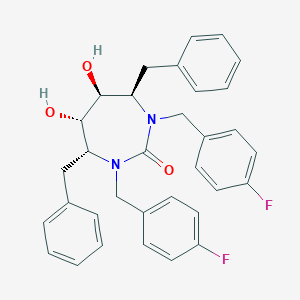
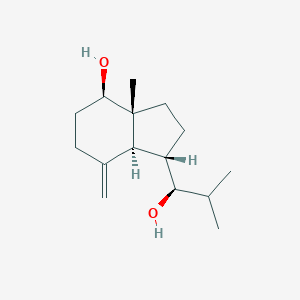
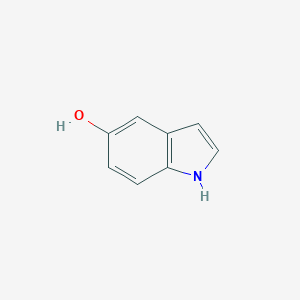
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)